Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate
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Overview
Description
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate is a chemical compound with a complex structure that includes a methoxycarbonyl group and a tetrahydropyridin-4-olate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate typically involves multi-step organic reactions. One common method includes the formation of the tetrahydropyridin-4-olate core through cyclization reactions, followed by the introduction of the methoxycarbonyl group via esterification reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process often involves crystallization and chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydropyridin-4-olate core can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridine: Similar structure but lacks the olate group.
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-one: Similar structure but with a ketone group instead of the olate group.
Uniqueness
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate is unique due to the presence of both the methoxycarbonyl group and the tetrahydropyridin-4-olate core, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
sodium;5-methoxycarbonyl-6-oxo-2,3-dihydro-1H-pyridin-4-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h9H,2-3H2,1H3,(H,8,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWFJDMPYNZBFZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCNC1=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676799 |
Source
|
Record name | Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198213-15-9 |
Source
|
Record name | Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 198213-15-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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